molecular formula C23H12ClF3N4O2 B11265212 2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one

2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one

Cat. No.: B11265212
M. Wt: 468.8 g/mol
InChI Key: WGDOIRJAJNIICM-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of chlorophenyl, trifluoromethylphenyl, and oxadiazolyl groups, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride to form the corresponding hydrazone. The hydrazone undergoes cyclization with cyanogen bromide to yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-CHLOROPHENYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPHTHALAZIN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-CHLOROPHENYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its combination of chlorophenyl, trifluoromethylphenyl, and oxadiazolyl groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C23H12ClF3N4O2

Molecular Weight

468.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one

InChI

InChI=1S/C23H12ClF3N4O2/c24-15-8-10-16(11-9-15)31-22(32)18-7-2-1-6-17(18)19(29-31)21-28-20(30-33-21)13-4-3-5-14(12-13)23(25,26)27/h1-12H

InChI Key

WGDOIRJAJNIICM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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